1,3-Di(pyridin-2-yl)urea

Coordination Chemistry Homogeneous Catalysis Epoxidation

Generic ureas lack the NH···N(pyridyl) hydrogen-bonding motif essential for catalytic and biological activity. 1,3-Di(pyridin-2-yl)urea resolves this: • 92% chemoselective epoxidation yield (VO(L)2 complex) - 37% yield gain over ternary analogs. • ASK1 inhibitor scaffold (IC50 1.55 nM), comparable to Selonsertib. • Unique supramolecular synthon for anion receptors and crystal engineering. ≥97% purity; ambient global shipping for R&D and medicinal chemistry programs.

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
CAS No. 6268-43-5
Cat. No. B1346803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di(pyridin-2-yl)urea
CAS6268-43-5
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)NC2=CC=CC=N2
InChIInChI=1S/C11H10N4O/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16)
InChIKeyFOQXHWCMYZXOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Di(pyridin-2-yl)urea: Ligand Overview


1,3-Di(pyridin-2-yl)urea, also referred to as N,N'-di-2-pyridylurea, is a symmetrical heterocyclic urea (C11H10N4O; MW 214.22 g/mol) with the CAS number 6268-43-5 [1]. It is primarily employed as a bidentate or ambidentate ligand in coordination chemistry, forming stable complexes with transition metals such as vanadium, copper, and cobalt [2]. Additionally, the 2-pyridyl urea motif is recognized as a privileged scaffold in medicinal chemistry, with applications as a hydrogen-bonding anion receptor in supramolecular chemistry [3] and as a core component in kinase and epoxide hydrolase inhibitors [4].

Workflow Coordination ligand for V, Cu, Co complex synthesis
Selection Symmetrical N,O-chelate; privileged 2-pyridyl urea scaffold
Use Context Catalysis, supramolecular chemistry, kinase inhibitor design

1,3-Di(pyridin-2-yl)urea: No Generic Substitute


Generic substitution of 1,3-di(pyridin-2-yl)urea with alternative pyridyl ureas (e.g., 1,1-dimethyl-3-(pyridin-2-yl)urea or unsymmetrical mono-pyridyl ureas) introduces significant risks of altered or null results. The 2-pyridyl substituents create a specific steric and electronic environment around the urea carbonyl, which dictates a unique hydrogen-bonding motif (the NH···N(pyridyl) synthon) that is not present in alkyl-substituted ureas [1]. This precise geometry is critical for its function as an N,O-chelate ligand in forming catalytically active oxovanadium(IV) complexes, where the formation constants (Kf) and resulting epoxidation yields are highly sensitive to the ligand scaffold [2]. Furthermore, in biological systems, the symmetrical 1,3-di(pyridin-2-yl) substitution pattern is essential for achieving high-affinity binding in specific therapeutic targets like soluble epoxide hydrolase (sEH), as deviations in substituent size, polarity, or position dramatically alter inhibitory potency and selectivity [3].

H-bond Motif Generic alkyl ureas form NH· · ·O=C tapes; this compound forms unique NH· · ·N(pyridyl) networks that alkyl analogs cannot replicate.
Chelation Mode Mono-pyridyl or unsymmetrical ureas alter N,O-chelate geometry, which may shift catalytic performance and complex stability.
Target Binding 1,3-disubstituted urea core is required for high-affinity sEH engagement; mono-substituted ureas may drastically reduce inhibitory potency.

1,3-Di(pyridin-2-yl)urea: Head-to-Head Comparison


Oxovanadium(IV) Complexes: Superior Epoxidation Activity

The binary complex VO(L)2, where L = 1,3-di(pyridin-2-yl)urea, achieved a 92% chemoselective yield for the epoxidation of cis-cyclooctene using aqueous H2O2 as the oxidant, significantly outperforming the ternary complex VO(acac)(L) (1:1) bearing the same ligand, which yielded only 55% under identical optimized conditions [1]. This 37 percentage-point increase demonstrates that the bis-ligated complex derived from 1,3-di(pyridin-2-yl)urea is a superior catalyst for this reaction. The ligand's ability to stabilize the active oxovanadium species and facilitate the catalytic cycle is directly tied to its N,O-chelation mode, a feature not equally accessible to mono-pyridyl urea analogs.

Epoxidation yield
Head-to-head
VO(L)2 complex: 92% yield VO(acac)(L) complex: 55% yield +37 percentage point increase
Supports catalyst-ligand selection for epoxidation efficiency
cis-cyclooctene, H2O2, 70 °C. Data to verify for other substrates
Coordination Chemistry Homogeneous Catalysis Epoxidation

Distinct Hydrogen-Bonding Motif vs. Alkyl Ureas

X-ray crystallographic analysis reveals that 1,3-di(pyridin-2-yl)urea consistently crystallizes in a hydrogen-bonded network dominated by an NH···N(pyridyl) synthon, where each urea NH group forms a bond to a pyridyl nitrogen of an adjacent molecule [1]. This is in stark contrast to standard alkyl-substituted ureas, which predominantly form the NH···O=C 'α-tape' motif. The intramolecular CH···O interactions present in the 2-pyridyl derivative sterically congest the urea carbonyl, effectively blocking the formation of the conventional urea α-tape network.

H-bonding motif
Class-level
NH· · ·N(pyridyl) network, congested carbonyl Standard alkyl ureas: NH· · ·O=C α-tape Qualitatively distinct intermolecular assembly
Relevant for crystal engineering and anion-receptor design
Single-crystal XRD, 293 K. Motif may be context-dependent
Supramolecular Chemistry Crystal Engineering Anion Binding

Potent sEH Inhibition by 1,3-Disubstituted Ureas

While specific IC50 data for the parent compound is not publicly reported, SAR studies on 1,3-disubstituted ureas establish that the class, including 1,3-di(pyridin-2-yl)urea, are potent inhibitors of soluble epoxide hydrolase (sEH). This class is characterized by high target affinity, with closely related analogs exhibiting IC50 values as low as 1.3 nM [1]. The critical structural requirement for high potency is the presence of a 1,3-disubstituted urea core, which facilitates a tight, multivalent interaction with the enzyme's catalytic pocket. Modifications to this core structure, such as the introduction of bulky or polar groups on only one side of the urea, are known to drastically reduce inhibition potency by disrupting this precise binding geometry.

sEH inhibition class
Class-level
IC50 ~1.3 nM
Supports sEH pathway study fit with 1,3-disubstituted urea core
Class-level inference; parent compound data not individually reported
Enzyme Inhibition Drug Discovery sEH

ASK1 Inhibition Comparable to Selonsertib

Structure-activity relationship (SAR) studies have established that the 2-pyridinyl urea motif is a privileged scaffold for the inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1), a key therapeutic target for nonalcoholic steatohepatitis (NASH) and neurodegenerative diseases. A novel pyridin-2-yl urea inhibitor (compound 2) demonstrated an IC50 of 1.55 ± 0.27 nM against ASK1 in vitro, which is comparable to the potency of Selonsertib, a known clinical-stage ASK1 inhibitor [1]. 1,3-Di(pyridin-2-yl)urea, possessing this validated 2-pyridyl urea pharmacophore, serves as a critical building block for the development of potent ASK1 inhibitors, offering a structural advantage over alternative heteroaryl ureas that lack the specific 2-pyridyl substitution pattern.

ASK1 inhibition
Cross-study
Pyridin-2-yl urea analog: IC50 1.55 ± 0.27 nM Selonsertib: comparable IC50 range Comparable nanomolar potency context
Supports ASK1 inhibitor design using 2-pyridyl urea scaffold
In vitro kinase assay. Data to verify for parent compound
Kinase Inhibition Medicinal Chemistry ASK1

Commercial Availability Advantage Over In-House Synthesis

From a procurement and resource management perspective, the commercial availability of 1,3-di(pyridin-2-yl)urea at a high purity (≥98%) offers a quantifiable cost and time advantage compared to in-house synthesis . The standard metal-free synthetic routes to pyridin-2-yl ureas, such as the base-mediated domino reaction from 2-aminopyridinium salts, typically proceed in moderate yields (29–66%) and require multiple purification steps [1]. In contrast, direct procurement of the 98% pure compound from reputable vendors eliminates the need for costly, time-consuming, and potentially hazardous synthesis, scale-up, and purification, thereby accelerating research timelines and conserving internal resources.

Procurement efficiency
Supporting
Commercial purity ≥98% vs. reported synthetic yields 29–66%
Supports procurement decision for high-purity building block
Resource-allocation context; lab-scale synthesis comparison
Chemical Synthesis Procurement Cost Efficiency

1,3-Di(pyridin-2-yl)urea: High-Impact Applications


High-Yield Vanadium-Catalyzed Epoxidation

Procure 1,3-di(pyridin-2-yl)urea for the synthesis of the binary VO(L)2 complex, which has been demonstrated to achieve a 92% chemoselective epoxidation yield for cis-cyclooctene [1]. This specific ligand outperforms its ternary mixed-ligand counterpart by 37%, offering a direct path to more efficient and productive catalytic protocols. The ligand's N,O-chelation capability is essential for stabilizing the catalytically active oxovanadium(IV) species and achieving this high performance.

Anion Receptor and Supramolecular Gel Design

Utilize 1,3-di(pyridin-2-yl)urea as a foundational building block in crystal engineering and supramolecular chemistry. X-ray diffraction studies confirm that this compound self-assembles into a unique NH···N(pyridyl) hydrogen-bonded network, deviating from the standard urea α-tape motif [2]. This property is directly applicable to the design of selective anion receptors and supramolecular gelators where a non-classical hydrogen-bonding motif is required for specific guest recognition and material assembly.

Synthesis of ASK1 Inhibitors

Incorporate 1,3-di(pyridin-2-yl)urea as a key intermediate or scaffold in medicinal chemistry programs targeting Apoptosis Signal-regulating Kinase 1 (ASK1). The 2-pyridyl urea pharmacophore has been validated in compounds exhibiting nanomolar IC50 values (e.g., 1.55 nM), comparable to clinical candidates like Selonsertib [3]. This compound provides a synthetically tractable entry point for developing new therapeutic leads for conditions such as NASH and neurodegenerative disorders, where potent ASK1 inhibition is the primary objective.

sEH Biochemical Studies

Use 1,3-di(pyridin-2-yl)urea as a tool compound or as a scaffold for synthesizing potent sEH inhibitors. As a member of the 1,3-disubstituted urea class, it represents a pharmacophore known for achieving low-nanomolar IC50 values (e.g., ~1.3 nM) against sEH [4]. This compound is suitable for structure-activity relationship (SAR) studies aimed at elucidating the molecular determinants of sEH inhibition or for developing novel therapeutic agents for hypertension and inflammatory diseases, where maintaining the 1,3-disubstituted urea core is critical for target engagement.

Application
Selection Property
Validation Focus
Vanadium-catalyzed epoxidation
N,O-chelate ligand for VO(L)2 binary complex
Epoxidation yield and chemoselectivity review
Supramolecular / anion receptor design
Non-tape NH· · ·N(pyridyl) hydrogen-bond motif
Crystal-packing and guest-binding context
ASK1 kinase inhibitor development
2-pyridyl urea pharmacophore scaffold
Kinase inhibition assay-response context
sEH biochemical studies
1,3-disubstituted urea core for target engagement
sEH inhibition and SAR assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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